3,17,21-Trihydroxypregn-5-en-20-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

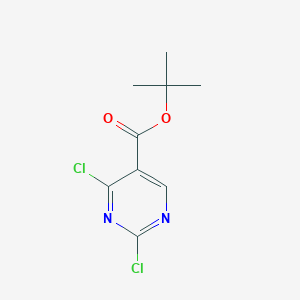

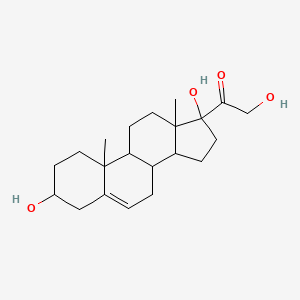

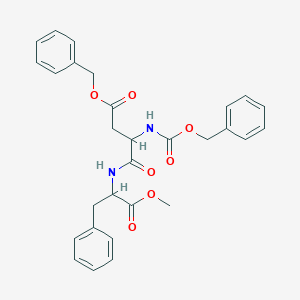

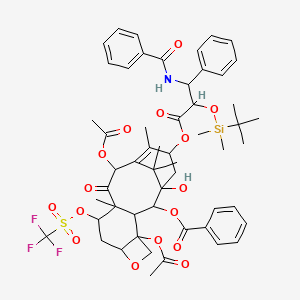

3,17,21-Trihydroxypregn-5-en-20-on ist eine Steroidverbindung mit der Summenformel C21H32O4. Es ist ein Derivat des Pregnans und zeichnet sich durch das Vorhandensein von drei Hydroxylgruppen an den Positionen 3, 17 und 21 sowie einer Doppelbindung an Position 5 aus. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur und biologischen Aktivitäten in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,17,21-Trihydroxypregn-5-en-20-on kann über mehrere Synthesewege erfolgen. Eine übliche Methode beinhaltet die Hydroxylierung von Pregnan-Derivaten. Die Reaktion erfordert typischerweise spezifische Katalysatoren und kontrollierte Bedingungen, um die selektive Einführung von Hydroxylgruppen an den gewünschten Positionen zu gewährleisten. Beispielsweise kann die Verwendung von Oxidationsmitteln wie Osmiumtetroxid (OsO4) in Gegenwart eines Co-Oxidationsmittels wie N-Methylmorpholin-N-oxid (NMO) den Hydroxylierungsprozess erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3,17,21-Trihydroxypregn-5-en-20-on beinhaltet häufig die großtechnische chemische Synthese unter Verwendung ähnlicher Hydroxylierungstechniken. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz des Endprodukts sicherzustellen. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. Chromatographie, ist unerlässlich, um die gewünschte Verbindung aus Reaktionsmischungen zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,17,21-Trihydroxypregn-5-en-20-one can be achieved through several synthetic routes. One common method involves the hydroxylation of pregnane derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions. For instance, the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar hydroxylation techniques. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from reaction mixtures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,17,21-Trihydroxypregn-5-en-20-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Doppelbindung an Position 5 kann reduziert werden, um gesättigte Derivate zu bilden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Osmiumtetroxid (OsO4), N-Methylmorpholin-N-oxid (NMO)

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitutionsreagenzien: Halogenierungsmittel, Acylierungsmittel

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, oxidierte und substituierte Derivate von 3,17,21-Trihydroxypregn-5-en-20-on, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

3,17,21-Trihydroxypregn-5-en-20-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer Steroidverbindungen verwendet.

Biologie: Untersucht für seine Rolle in der zellulären Signalübertragung und in Stoffwechselwegen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende und immunmodulatorische Aktivitäten.

Industrie: Wird bei der Herstellung von Pharmazeutika und als Referenzstandard in der analytischen Chemie verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3,17,21-Trihydroxypregn-5-en-20-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Steroidrezeptoren. Nach Bindung an diese Rezeptoren kann die Verbindung die Genexpression modulieren und verschiedene physiologische Prozesse beeinflussen. Zu den beteiligten Wegen gehören die Regulation von Entzündungsreaktionen und die Modulation der Immunfunktion.

Wissenschaftliche Forschungsanwendungen

3,17,21-Trihydroxypregn-5-en-20-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other steroid compounds.

Biology: Studied for its role in cellular signaling and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory activities.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 3,17,21-Trihydroxypregn-5-en-20-one involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses and the modulation of immune function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 17,20,21-Trihydroxypregn-4-en-3-on

- 3-Beta,17-Alpha,21-Trihydroxypregn-5-en-20-on

- 3-Beta,16-Alpha-Dihydroxypregn-5-en-20-on

Einzigartigkeit

3,17,21-Trihydroxypregn-5-en-20-on ist aufgrund seines spezifischen Hydroxylierungsmusters und des Vorhandenseins einer Doppelbindung an Position 5 einzigartig. Diese strukturelle Konfiguration verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Eigenschaften

IUPAC Name |

1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHJGXQUDOYJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862570 |

Source

|

| Record name | 3,17,21-Trihydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)

![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)